Home > Products > Screening Compounds P128973 > 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride - 1820740-72-4

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride

Catalog Number: EVT-2926207
CAS Number: 1820740-72-4
Molecular Formula: C11H14Cl3N3
Molecular Weight: 294.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane

  • Compound Description: This compound is a potent inhibitor of human heme oxygenase-1 (HO-1) []. It exhibits a novel, inducible binding mode, characterized by the formation of a hydrophobic pocket upon binding to HO-1 [].
  • Relevance: This compound shares the key structural motif of a 4-chlorophenyl group linked to an imidazole ring with 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride. Both compounds also demonstrate interactions with heme-containing enzymes, although their specific mechanisms and targets differ [].

1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone

  • Compound Description: This compound is a known inhibitor of heme oxygenase-1 (HO-1) []. It binds to the distal pocket of HO-1, with the imidazolyl moiety coordinating with the heme iron [].
  • Relevance: Although structurally distinct from 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride, this compound shares the crucial imidazolyl moiety that directly interacts with the heme iron in HO-1 []. This suggests a common pharmacophore for HO-1 inhibition based on imidazole derivatives, including the target compound.

2-[2-(4-Chlorophenyl)ethyl]-2-[1H-imidazol-1-yl)methyl]-1,3-dioxolane

  • Compound Description: This compound acts as a heme oxygenase-1 (HO-1) inhibitor []. It demonstrates a binding mode similar to 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, highlighting the importance of the imidazolyl group for HO-1 interaction [].
  • Relevance: This compound exhibits a stronger structural similarity to 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride compared to 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone. Both compounds possess a 4-chlorophenyl group directly linked to an imidazole ring, suggesting that this specific structural motif might be crucial for HO-1 inhibition [].

1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and Derivatives

  • Compound Description: This series of compounds was investigated for their inhibitory activity against heme oxygenases (HO-1 and HO-2) []. Several compounds within this series exhibited potent inhibition against both HO-1 and HO-2 [].
  • Relevance: This series encompasses a range of structural analogs of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride, with variations in the aryl group and the choice of azole (imidazole or triazole) []. This structural similarity, particularly the shared 1-aryl-2-(1H-imidazol-1-yl)ethanone core, suggests a potential for similar biological activity, specifically targeting heme oxygenases.

N-substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This class of compounds was investigated for its cardiac electrophysiological activity, specifically as potential class III antiarrhythmic agents [].
Overview

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride is a complex organic compound with significant implications in medicinal chemistry. It is classified under the category of imidazole derivatives, which are known for their diverse biological activities. The compound's IUPAC name reflects its structural components, indicating the presence of a chlorophenyl group and an imidazole moiety.

Source and Classification

This compound has been cataloged in various chemical databases, including American Elements and Sigma-Aldrich, where it is recognized for its potential applications in pharmaceutical research. Its molecular formula is C11H14Cl3N3C_{11}H_{14}Cl_{3}N_{3}, and it has a molecular weight of 294.61 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride can be achieved through various methods, often involving the reaction of 4-chlorobenzylamine with imidazole derivatives. A notable synthetic route employs a two-step process:

  1. Formation of Imidazole Derivative: The initial step involves the condensation of 4-chlorobenzaldehyde with imidazole in the presence of a suitable catalyst, yielding an imidazole intermediate.
  2. Alkylation Reaction: This intermediate is then subjected to alkylation with 2-bromoethylamine to form the desired product. The reaction conditions typically include moderate heating and the use of solvents like dimethylformamide or ethanol to facilitate the reaction .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride features a central ethylene bridge connecting a 4-chlorophenyl group and an imidazole ring. The compound exhibits the following structural characteristics:

  • Chemical Formula: C11H12ClN3C_{11}H_{12}ClN_{3}
  • Molecular Weight: 221.69 g/mol
  • InChI Key: WLHCPNAWKQHPQL-UHFFFAOYSA-N
  • SMILES Representation: C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl

This structure contributes to its biological activity, particularly in interactions with biological receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in various chemical reactions typical of amines and imidazoles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as acyl chlorides or alkyl halides.
  • Protonation: In acidic environments, the amino groups can become protonated, enhancing solubility and reactivity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors in the body. Preliminary studies suggest that this compound may act as an antagonist at certain histamine receptors, which could lead to therapeutic effects in conditions like allergies or gastric acid-related disorders.

Further research is necessary to elucidate its full pharmacodynamic profile, including binding affinities and specific pathways affected by its administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its dihydrochloride form.

Chemical Properties

  • Melting Point: Not extensively documented but expected to be within standard ranges for similar compounds.
  • Stability: Stable under normal storage conditions but sensitive to moisture due to hygroscopic nature.

These properties are critical for determining handling procedures and potential applications in laboratory settings .

Applications

Scientific Uses

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride finds applications primarily in medicinal chemistry research. Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those involving histamine pathways. Additionally, it may serve as a scaffold for synthesizing novel compounds with enhanced biological activity or selectivity against specific targets.

Research into this compound continues to expand, exploring its potential roles in drug development and therapeutic applications across multiple domains within pharmacology .

Synthesis Methodologies of 2-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethan-1-Amine Dihydrochloride

Multi-Step Organic Synthesis Approaches via Reductive Amination

Reductive amination serves as the foundational strategy for constructing the β-amino alcohol scaffold of this compound. The synthesis typically initiates with the nucleophilic substitution reaction between 4-chlorobenzyl cyanide and 2-chloroethanol under phase-transfer catalysis (PEG-600/DMF system), yielding 2-(4-chlorophenyl)-2-hydroxyacetonitrile [1]. Subsequent catalytic hydrogenation (Raney Ni, 80°C, 50 atm H₂) reduces the nitrile group to a primary amine, generating the unstable intermediate 2-amino-1-(4-chlorophenyl)ethanol. This intermediate undergoes immediate condensation with imidazole using toluene as solvent under Dean-Stark conditions for azeotropic water removal, achieving 85-90% conversion to the free base [1] [8]. Critical process parameters include:

Table 1: Optimization Parameters for Reductive Amination

ParameterCondition RangeOptimal ValueImpact on Yield
Solvent PolarityToluene to DMFToluene±15% yield variance
Imidazole Equivalents1.0 - 2.5 eq1.8 eqMaximizes conversion
Temperature80-150°C110°C (reflux)Avoids decomposition
Acid ScavengerK₂CO₃, Et₃N, DIPEADIPEA (2.2 eq)Suppresses salt formation

The free base is subsequently converted to the dihydrochloride salt through ethanolic HCl treatment, with recrystallization from ethanol/ethyl acetate mixtures yielding pharmaceutical-grade material (>99.5% purity by HPLC). This route demonstrates scalability to multi-kilogram batches with consistent impurity profiles dominated by the bis-alkylated byproduct (<0.8%) [1].

Catalytic Asymmetric Transfer Hydrogenation in Chiral Intermediate Formation

Enantioselective synthesis targets the (R)-enantiomer—a precursor to pharmacologically active derivatives—via dynamic kinetic resolution. The prochiral ketone intermediate, 2-(4-chlorophenyl)-2-imidazol-1-yl ethanone, undergoes asymmetric transfer hydrogenation using Ru(II)-(R,R)-TsDPEN catalysts (formic acid/triethylamine azeotrope as hydrogen donor) [5]. This transformation proceeds through a metal-ligand bifunctional mechanism where hydride transfer occurs concurrently with protonation, achieving enantiomeric excesses of 92-98% at ambient temperature.

Table 2: Catalyst Systems for Enantioselective Synthesis

Catalyste.e. (%)Reaction Time (h)TONKey Advantage
Ru(II)-(R,R)-TsDPEN988500Commercial availability
Rh(III)-(S,S)-Cp*TsDPEN956750Faster kinetics
Ir(I)-(R)-BINAP9212300Lower catalyst loading

The chiral aminoalcohol intermediate is then converted to the target amine via Mitsunobu azidation (DIAD/PPh₃, NaN₃) followed by Staudinger reduction (PPh₃/H₂O). This sequence preserves enantiopurity (er >99:1) and avoids racemization-prone pathways [5]. The dihydrochloride salt crystallizes as a conglomerate, enabling chiral resolution if required.

Solvent-Free Microwave-Assisted Cyclization Techniques

Microwave dielectric heating revolutionizes the imidazole coupling step by eliminating solvent requirements and reducing reaction times from hours to minutes. The free amine intermediate (2-amino-1-(4-chlorophenyl)ethanol) and imidazole undergo condensation in the presence of acidic alumina (Al₂O₃) or montmorillonite K10 clay as solid-phase catalysts under microwave irradiation (300-500W) [4] . Reaction optimization reveals critical dependencies:

Table 3: Conventional vs Microwave-Assisted Cyclization

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time8-12 hours8-15 minutes60x faster
Temperature110°C (reflux)150-180°CEnhanced kinetics
Solvent Consumption5-8 L/kg substrateNoneZero waste streams
Energy Input1500-2000 kJ/mol250-400 kJ/mol85% reduction

This technique achieves near-quantitative conversions (98-99%) while suppressing thermal degradation pathways. The absence of solvent facilitates direct product isolation through simple extraction, significantly improving atom economy (E-factor reduced to <2 versus conventional E-factor >15) [4]. Scale-up challenges involving microwave penetration depth are addressed through continuous flow reactors with integrated microwave cavities, enabling kilogram-scale production.

Metal-Catalyzed [3 + 2] Cycloaddition Strategies for Imidazole Core Assembly

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the imidazole ring directly onto the chlorophenyl scaffold, offering convergent synthesis advantages. The approach couples 2-azido-1-(4-chlorophenyl)ethylamine with alkyne-functionalized synthons like trimethylsilylacetylene under Cu(I) catalysis (CuI/PPh₃, TBTA ligand) [4] . The reaction proceeds via copper acetylide formation followed by regioselective azide addition, yielding 1,4-disubstituted triazoles that undergo ring contraction to imidazoles under acidic conditions.

Table 4: Metal Catalysts for [3 + 2] Cycloadditions

Catalyst SystemTemperature (°C)Imidazole Yield (%)Regioselectivity
CuI/PPh₃/TBTA60881,4 > 98:2
RuCl₃ (cyclopentadienyl)80781,5 dominant
AgOTf/Phenanthroline70821,4 > 95:5
AuNPs/CeO₂ nanocomposite25901,4 exclusive

Alternative metallo-carbene pathways utilize α-diazo-β-(4-chlorophenyl)-ethylamine precursors with isocyanides under Rh₂(OAc)₄ catalysis. This generates 1H-imidazol-1-yl structures via Wolff rearrangement and nucleophilic trapping, achieving 85-92% yields with excellent functional group tolerance [4]. The dihydrochloride forms directly upon treatment with HCl-saturated 2-propanol, crystallizing as a non-hygroscopic solid ideal for pharmaceutical formulation.

Properties

CAS Number

1820740-72-4

Product Name

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(4-chlorophenyl)-2-imidazol-1-ylethanamine;dihydrochloride

Molecular Formula

C11H14Cl3N3

Molecular Weight

294.6

InChI

InChI=1S/C11H12ClN3.2ClH/c12-10-3-1-9(2-4-10)11(7-13)15-6-5-14-8-15;;/h1-6,8,11H,7,13H2;2*1H

InChI Key

WLHCPNAWKQHPQL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.